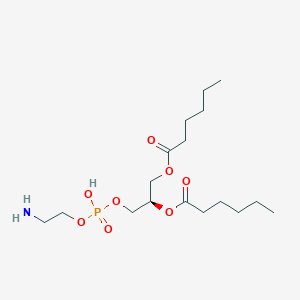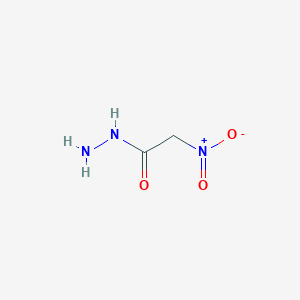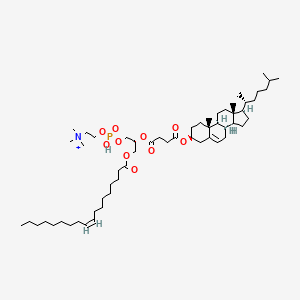
1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine
Vue d'ensemble
Description
1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which the acyl groups at positions 1 and 2 are both specified as hexanoyl . It is functionally related to a hexanoic acid . It is a water-soluble short-chain glycero-phospholipid primarily found in the inner leaflet of the plasma membrane .
Synthesis Analysis
The synthesis of glycerophosphoethanolamine in mammals may follow different pathways. Minor pathways are the acylation of monoacyl-GPEtn (also termed lyso-GPEtn) by lyso-PE-acyltransferase and a base exchange reaction between glycerophosphoserine and ethanolamine .Molecular Structure Analysis
The molecular formula of this compound is C17H34NO8P . The IUPAC name is [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexanoyloxypropyl] hexanoate . The molecular weight is 411.4 g/mol .Applications De Recherche Scientifique
Gene Delivery
1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine (DHPE) has been explored for its applications in gene delivery. Research has shown that binary lipid mixtures, including DHPE, can form complexes with plasmid DNA, facilitating efficient DNA transfer in cell culture. These lipoplexes have demonstrated potential as high-potency gene delivery vehicles, particularly in the presence of serum (Wölk et al., 2015).
Liposome Research
DHPE has been used in the development of liposomes for gene delivery. As a neutral phospholipid, it plays a crucial role in membrane destabilization, which is beneficial for the stability and reduced cytotoxicity of cationic liposomes (Liu, 2015).
Drug Delivery Systems
In the context of drug delivery, DHPE has been utilized in the formulation of drug carriers. For example, DSPE-PEG, a derivative of DHPE, is notable for its use in nanocarriers for therapeutic drug delivery and imaging. Its properties like biocompatibility and ability to be functionalized make it a valuable component in these systems (Che et al., 2015).
Biochemical Analysis
DHPE is also significant in biochemical analysis, such as in the study of glycerophosphoethanolamine ethanolaminephosphodiesterase from Streptomyces sanglieri. This enzyme exhibits specificity towards DHPE, indicating its relevance in phosphatidylethanolamine metabolism (Mineta et al., 2015).
Cancer Diagnostics
In cancer diagnostics, lipid nanobubbles containing DHPE have been developed for ultrasound imaging of prostate cancer, demonstrating the potential of DHPE in diagnostic applications (Fan et al., 2016).
Bio-Membrane Studies
DHPE is used in creating giant vesicles to study the physicochemical properties of bio-membranes. This research is crucial for understanding cell membrane dynamics and for developing artificial cell constructs (Xu et al., 2021).
Biophysical Research
In biophysical research, DHPE is important for studying phase behavior and transitions in lipid monolayers. This is key for understanding the properties of cell membranes, particularly in bacteria and the nervous system (Ghazvini et al., 2015).
Mécanisme D'action
Target of Action
1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine (PE(6:0/6:0)) is a type of phospholipid, a major component of cell membranes. It is known to interact with various targets within the cell, but its primary target is the central nervous system .
Mode of Action
They can form stable bilayers and vesicles, encapsulating and delivering drugs to specific targets within the body .
Biochemical Pathways
PE(6:0/6:0) is part of the class of organic compounds known as phosphatidylethanolamines. These are glycerophosphoethanolamines in which two fatty acids are bonded to the glycerol moiety through ester linkages
Analyse Biochimique
Biochemical Properties
1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine is a substrate for phospholipase C isolated from Bacillus cereus as well as phospholipase A2 isolated from Agkistrodon halys blomhoffi and Naja naja atra snake venom . It interacts with these enzymes, which hydrolyze the phospholipid, leading to various biochemical reactions .
Cellular Effects
It is known that it plays a role as a surfactant and is commonly used in the generation of micelles, liposomes, and other types of artificial membranes. These structures can interact with cells and potentially influence cell function.
Molecular Mechanism
It is known to interact with enzymes such as phospholipase C and phospholipase A2 . These enzymes can hydrolyze the phospholipid, leading to changes in cell signaling and potentially influencing gene expression .
Temporal Effects in Laboratory Settings
It is known that it is commonly used in the generation of micelles, liposomes, and other types of artificial membranes, which can have long-term effects on cellular function.
Metabolic Pathways
This compound is involved in the phospholipase C and phospholipase A2 pathways . These enzymes can hydrolyze the phospholipid, leading to changes in metabolic flux or metabolite levels .
Propriétés
IUPAC Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexanoyloxypropyl] hexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34NO8P/c1-3-5-7-9-16(19)23-13-15(26-17(20)10-8-6-4-2)14-25-27(21,22)24-12-11-18/h15H,3-14,18H2,1-2H3,(H,21,22)/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELYUHWUVHDSSU-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[[2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-3,8,9-trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B3044015.png)
![Diethyl[(2-iodophenyl)methyl]amine](/img/structure/B3044016.png)







![1,2-di-[(9E)-octadecenoyl]-sn-glycero-3-phosphoethanolamine](/img/structure/B3044029.png)

![Nickelate(1-), diaqua[(4S,16R,27Z)-4-(carboxy-|EO)-3-[(carboxy-|EO)methyl]-10,13,19-trioxo-16-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-14,18-dioxa-3,9-diazahexatriacont-27-enoato(3-)-|EN3,|EO1]-, hydrogen (1:1)](/img/structure/B3044032.png)